Cas no 1804285-91-3 (Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate)

Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate
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- インチ: 1S/C14H17BrO4/c1-3-18-13-7-10(6-12(16)9-15)5-11(8-13)14(17)19-4-2/h5,7-8H,3-4,6,9H2,1-2H3
- InChIKey: CTFYROIWVUFKPF-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(C=C(C(=O)OCC)C=1)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 306
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.9
Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015003405-1g |
Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate |
1804285-91-3 | 97% | 1g |
1,579.40 USD | 2021-05-31 |
Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoateに関する追加情報
Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate (CAS No. 1804285-91-3): A Comprehensive Overview
Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate, with the chemical formula C₁₁H₁₁BrO₄, is a significant compound in the realm of pharmaceutical and chemical research. This compound, identified by its unique CAS number 1804285-91-3, has garnered attention due to its potential applications in various scientific domains. The structure of this molecule, featuring a benzoate backbone with specific substituents, makes it a subject of interest for synthetic chemists and biologists alike.
The Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate molecule is characterized by its brominated propyl side chain and ethoxy group on the benzene ring. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis. The presence of the ester group (-COOEt) further enhances its utility in pharmaceutical applications, where esters are commonly used as bioactive molecules.
In recent years, there has been a growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. The Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate has been explored in several studies for its potential role in creating new therapeutic agents. Its structural features make it a promising candidate for further investigation, particularly in the context of medicinal chemistry.
One of the most intriguing aspects of this compound is its potential to act as a precursor for more complex molecules. The bromine atom, for instance, can be readily displaced by various nucleophiles, allowing for the introduction of new functional groups and the creation of derivatives with tailored properties. This versatility makes it an attractive choice for synthetic chemists working on complex molecular architectures.
Recent research has also highlighted the importance of this compound in the context of natural product synthesis. The structural motif present in Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate is reminiscent of several bioactive natural products, suggesting that it could be used to develop new drugs with similar mechanisms of action. This aligns with the broader trend in drug discovery towards leveraging natural product-inspired scaffolds.
The pharmaceutical industry has shown particular interest in compounds that can modulate biological pathways associated with diseases such as cancer and inflammation. The Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate has been investigated for its potential to interact with various biological targets, including enzymes and receptors involved in these pathways. Preliminary studies have suggested that derivatives of this compound may exhibit desirable pharmacological properties.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. The unique structural features of Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate make it a candidate for use in the development of new materials with specific properties. For instance, its ability to form stable complexes with other molecules could be exploited in the design of metal-organic frameworks (MOFs) or supramolecular assemblies.
The synthesis of Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for the preparation of this compound on both laboratory and industrial scales. These methods often involve multi-step reactions that showcase the versatility of modern synthetic chemistry techniques.
The safety and handling of this compound are also important considerations. While it is not classified as a hazardous material under standard regulations, proper precautions should still be taken when working with it. This includes using appropriate personal protective equipment (PPE) and ensuring good laboratory practices (GLP) are followed.
In conclusion, Ethyl 3-(3-bromo-2-oxopropyl)-5-ethoxybenzoate (CAS No. 1804285-91-3) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structure and reactivity make it a valuable tool for synthetic chemists and biologists working on drug discovery and material science applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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